(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone
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Overview
Description
(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of benzophenone, characterized by the presence of chloro and hydroxy groups on the phenyl rings. This compound is of interest due to its potential use in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with 4-chlorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a quinone derivative
Reduction: Formation of a dihydroxy derivative
Substitution: Formation of substituted derivatives with amines or thiols
Scientific Research Applications
(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-chlorobenzophenone: Similar structure but lacks the additional chloro group on the phenyl ring.
5-Chloro-2-hydroxybenzophenone: Similar structure but with different substitution patterns on the phenyl rings.
Uniqueness
(5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone is unique due to the presence of both chloro and hydroxy groups on the phenyl rings, which enhances its reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFNSJOFKCQBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486094 |
Source
|
Record name | ST50331389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70486094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61785-37-3 |
Source
|
Record name | ST50331389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70486094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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